molecular formula C10H5Cl3N2 B1336499 4,6-Dichloro-3-(4-chlorophenyl)pyridazine CAS No. 68240-46-0

4,6-Dichloro-3-(4-chlorophenyl)pyridazine

Cat. No. B1336499
CAS RN: 68240-46-0
M. Wt: 259.5 g/mol
InChI Key: WYUZKRNSDCKUSM-UHFFFAOYSA-N
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Description

The compound 4,6-Dichloro-3-(4-chlorophenyl)pyridazine is a heterocyclic compound that is part of the pyridazine class. Pyridazines are known for their significance in pharmaceutical chemistry due to their diverse biological activities. Although the specific compound 4,6-Dichloro-3-(4-chlorophenyl)pyridazine is not directly mentioned in the provided papers, related compounds and derivatives provide insight into the chemical behavior and potential applications of this class of compounds.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the reaction of various substituted phenyl or pyridazine compounds with other chemical reagents. For instance, the synthesis of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was achieved by reacting 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dichloromethane, followed by subsequent chemical transformations . Similarly, solid-phase synthesis methods have been developed for 3,6-disubstituted pyridazine derivatives, which could be relevant for the synthesis of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using X-ray crystallography, as seen in the study of 3,6-bis(p-chlorophenyl)pyridazine . Density functional theory (DFT) calculations, as well as Hirshfeld surface analysis, are also employed to understand the molecular geometry and intermolecular interactions within the crystal lattice . These techniques would be applicable for analyzing the molecular structure of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine.

Chemical Reactions Analysis

Pyridazine compounds can undergo various chemical reactions, including intramolecular cycloaddition as demonstrated by the transformation of 3-chloro-6-(2-allylphenoxy) pyridazine into xanthene derivatives . The reactivity of the pyridazine ring allows for the formation of complex structures and the introduction of various functional groups, which can be leveraged to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by the presence of substituents on the pyridazine ring. For example, polyamides derived from pyridazine-containing monomers exhibit good optical properties, high refractive indices, and low birefringences, along with improved solubility in polar aprotic solvents . These properties suggest that 4,6-Dichloro-3-(4-chlorophenyl)pyridazine could also possess unique physical and chemical characteristics suitable for various applications, potentially including materials science and pharmaceuticals.

Scientific Research Applications

Anticonvulsant Activity

4,6-Dichloro-3-(4-chlorophenyl)pyridazine derivatives have been evaluated for anticonvulsant activity. Studies have shown that certain compounds in this category exhibit significant anticonvulsant properties. For example, compounds with a phenyl ring in the 6-position of the pyridazine ring displayed notable anticonvulsant activity. This was further enhanced by substituting the phenyl ring with chlorine, resulting in some compounds being as potent or even more potent than standard antiepileptic drugs like phenobarbital (Hallot et al., 1986).

Crystal Structure and DFT Calculations

Pyridazine derivatives, including those with 4,6-dichloro-3-(4-chlorophenyl)pyridazine structures, have been analyzed for their crystal structures and electronic properties. Density Functional Theory (DFT) calculations have been employed to study these compounds, revealing insights into their structural and electronic characteristics. This research has implications in the fields of pharmaceuticals and materials science, where understanding molecular structures and properties is crucial (Sallam et al., 2021).

Pharmacological Properties

Pyridazine derivatives, including those related to 4,6-Dichloro-3-(4-chlorophenyl)pyridazine, have been studied for various pharmacological properties. Some compounds in this group have demonstrated anticonvulsive properties, and others resemble blood pressure lowering drugs in their pharmacological effects. Additionally, certain derivatives have shown excellent antibacterial effects (Druey et al., 1954).

Solid Phase Synthesis

Research into the synthesis of 4,6-dichloro-3-(4-chlorophenyl)pyridazine derivatives has led to the development of new methods for solid phase synthesis. These methods facilitate the creation of these compounds under milder conditions, expanding the possibilities for their application in various fields, including medicinal chemistry (Chenyu et al., 2001).

Corrosion Inhibition

Studies have also explored the use of pyridazine derivatives, including 4,6-dichloro-3-(4-chlorophenyl)pyridazine, as corrosion inhibitors. These compounds have been examined for their effectiveness in protecting metals like copper and steel in various corrosive environments. The results indicate potential applications in industrial settings where corrosion prevention is critical (Zarrouk et al., 2012).

properties

IUPAC Name

4,6-dichloro-3-(4-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZKRNSDCKUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426287
Record name 4,6-Dichloro-3-(4-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-(4-chlorophenyl)pyridazine

CAS RN

68240-46-0
Record name 4,6-Dichloro-3-(4-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-4,6-dichloropyridazine
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